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Compound of Interest

Compound Name: Infigratinib

Cat. No.: B612010

An objective analysis of the preclinical promise versus the clinical performance of infigratinib,
a selective FGFR tyrosine kinase inhibitor, in the context of FGFR2 fusion-driven malignancies.
This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview supported by experimental data and methodologies.

Infigratinib (formerly BGJ398) is an oral, ATP-competitive, selective tyrosine kinase inhibitor
(TKI) of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Genetic alterations in
FGFRs, particularly gene fusions involving FGFR2, are known oncogenic drivers in a subset of
cancers, most notably intrahepatic cholangiocarcinoma (iCCA), where they are found in
approximately 10-16% of patients.[1][3] These fusions lead to constitutive activation of the
FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.[4][5]
Infigratinib was developed to specifically target this aberration.

This guide compares the preclinical data that formed the basis of infigratinib's development
with its observed efficacy in clinical trials, offering a detailed perspective on its therapeutic
profile and standing among alternative treatments for FGFR2 fusion-positive cancers. Although
the U.S. FDA granted accelerated approval to infigratinib in May 2021 for previously treated,
unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or
other rearrangement, this approval was later withdrawn in May 2024 at the sponsor's request
due to the inability to complete required confirmatory studies.[6][7]

Mechanism of Action
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Infigratinib selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFRS3.
[6] In cancers with FGFR2 fusions, the resulting chimeric protein is constitutively active, leading
to uncontrolled downstream signaling. Infigratinib acts as an ATP-competitive inhibitor,
blocking the autophosphorylation of the FGFR2 fusion protein and subsequently inhibiting key
downstream pathways, including the Ras-MAPK and PI3K-AKT signaling cascades.[1] This
blockade ultimately leads to decreased cell proliferation and induction of apoptosis in tumor
cells harboring these specific genetic alterations.[1]
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Caption: Infigratinib inhibits the constitutively active FGFR2 fusion protein.
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Preclinical Efficacy

Preclinical studies demonstrated infigratinib's potent and selective activity against cancer cells
with FGFR alterations. In vitro and in vivo models provided the foundational evidence for its
clinical development.

In Vitro and In Vivo Data Summary

Infigratinib has shown anti-tumor activity in various preclinical models, including patient-
derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric
cancer, and glioma harboring FGFR fusions.[8][9] Treatment with infigratinib resulted in a
reduction in tumor volume in these models compared to inactive controls.[9] The drug exhibits
high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar
range.[1][6]

Parameter Value CelllModel Type Reference
IC50 (FGFR1) 1.1 nM Biochemical Assay [1][6]

IC50 (FGFR2) 1.0 nM Biochemical Assay [1][6]

IC50 (FGFR3) 2.0nM Biochemical Assay [1][6]

IC50 (FGFR4) 61 nM Biochemical Assay [6]

Xenograft models of
cholangiocarcinoma

with FGFR2 fusions [4]
(e.g., FGFR2-TTC28,
FGFR2-TRA2B)

Tumor Growth Significant reduction

Inhibition in tumor volume

Experimental Protocols: Preclinical Studies

Cell Line Proliferation Assays:
» Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates.

o Cells are treated with escalating concentrations of infigratinib or a vehicle control (e.g.,
DMSO).
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o After a defined incubation period (e.g., 72 hours), cell viability is assessed using a
colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

e The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of
cell growth inhibition against the drug concentration.

Xenograft and PDX Mouse Models:

e Human tumor cells (cell lines or patient-derived tissue) with FGFR2 fusions are implanted
subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

e Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment
and control groups.

« Infigratinib is administered orally at a specified dose and schedule (e.g., daily). The control
group receives a vehicle solution.

e Tumor volume is measured regularly (e.g., twice weekly) using calipers.

o At the end of the study, tumors are excised for further analysis (e.g., Western blot for target
engagement, immunohistochemistry).

In Vivo Studies.
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Caption: A typical workflow for preclinical evaluation of targeted therapies.

Clinical Efficacy

The clinical development of infigratinib for FGFR2 fusion-positive cholangiocarcinoma was
primarily based on a multicenter, open-label, single-arm Phase Il trial (NCT02150967).
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Phase Il Clinical Trial (NCT02150967) Data

This trial enrolled patients with previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma. The primary analysis focused on a cohort of 108 patients with FGFR2
gene fusions or rearrangements.[6][10]

] . 95% Confidence
Efficacy Endpoint Result (N=108) Reference
Interval (Cl)

Objective Response

23.1% 15.6% - 32.2% [6][10]
Rate (ORR)
Complete Response )

0.9% (1 patient) - [6]
(CR)
Partial Response (PR) 22% - [6]
Disease Control Rate

84.3% 76.0% - 90.6% [10]
(DCR)
Median Duration of

5.0 months 0.9 - 19.1 months [6][10]
Response (MDOR)
Median Progression-

) 7.3 months 5.6 - 7.6 months [10]

Free Survival (MPFS)
Median Overall

12.2 months 10.7 - 14.9 months [10]

Survival (mOS)

Experimental Protocols: Clinical Trial (NCT02150967)

Study Design:
e APhase Il, open-label, single-arm, multicenter study.[10]

o Patients were enrolled into cohorts based on their FGFR alteration status. The key cohort
consisted of patients with FGFR2 fusions or rearrangements.[10]

Patient Population:
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e Adults with unresectable locally advanced or metastatic cholangiocarcinoma who had
progressed on or were intolerant to at least one prior line of gemcitabine-based
chemotherapy.[10]

o Confirmation of an FGFR2 gene fusion or rearrangement was required for enrollment in the
primary efficacy cohort.[10]

Treatment:

« Infigratinib was administered orally at a dose of 125 mg once daily for 21 consecutive days,
followed by 7 days off, in 28-day cycles.[10]

Endpoints:
e Primary: Overall Response Rate (ORR) per blinded independent central review (BICR).[10]

o Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control
Rate (DCR), and Overall Survival (OS).[10]

A Phase lll trial, PROOF 301 (NCT03773302), was initiated to compare infigratinib to
standard-of-care gemcitabine plus cisplatin in the first-line setting for patients with advanced
cholangiocarcinoma and FGFR2 fusions.[11][12][13] However, this trial was discontinued.[5]

Comparison with Alternative FGFR Inhibitors

Infigratinib entered a clinical landscape with other FGFR inhibitors also approved for FGFR2
fusion-positive cholangiocarcinoma. A cross-trial comparison highlights its relative efficacy,
though direct head-to-head trials are lacking.
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. Referenc
Drug Trial ORR mDOR mPFS mOS
e
Phase Il
o 12.2
Infigratinib (NCT0215 23.1% 5.0 months 7.3 months [71[10]
months
0967)
o FIGHT-202
Pemigatini 211
(NCT0292 36% 9.1 months 6.9 months [71[14]
b months
4376)
FOENIX-
o CCA2 20.0
Futibatinib 41.7% 9.7 months 8.9 months [71[15]
(NCT0205 months
2778)
FOLFOX Retrospecti ~4.0 ~6.0
) 5.4% - [16][17]
(Chemo) ve Analysis months months

Note: Data are from separate single-arm trials and should be interpreted with caution due to
differences in patient populations and study designs.

The data suggests that while infigratinib demonstrated clinically meaningful activity compared
to chemotherapy, other FGFR inhibitors like pemigatinib and futibatinib showed higher
response rates and longer median overall survival in their respective pivotal trials.[3][7]
Futibatinib, an irreversible inhibitor, may overcome some acquired resistance mutations that
can affect reversible inhibitors like infigratinib and pemigatinib.[5][18]
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Caption: Simplified workflow of a clinical trial for a targeted cancer therapy.
Conclusion: From Preclinical Promise to Clinical
Reality

The development of infigratinib exemplifies the modern paradigm of precision oncology,
where a strong preclinical rationale based on a specific molecular driver is translated into a
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targeted therapy. Preclinical studies robustly demonstrated infigratinib's potent and selective
inhibition of FGFR signaling in FGFR2 fusion-positive cancer models.

In the clinical setting, infigratinib confirmed this activity, providing a meaningful benefit for a
subset of patients with chemotherapy-refractory cholangiocarcinoma, a disease with historically
poor outcomes.[10][16] However, the clinical efficacy, particularly in terms of response rate and
overall survival, appeared less robust when compared across trials with other approved FGFR
inhibitors like pemigatinib and futibatinib.[3][7] The eventual withdrawal of its accelerated
approval underscores the challenges in completing confirmatory studies in rare cancer
subtypes and a competitive therapeutic landscape.[7]

For researchers and drug developers, the story of infigratinib highlights the critical importance
of not only translating preclinical efficacy into clinical benefit but also navigating the competitive
and evolving standards of care for genetically defined patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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